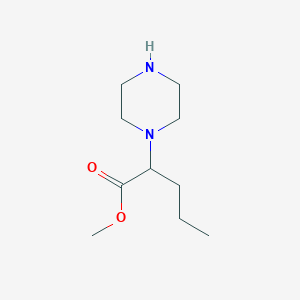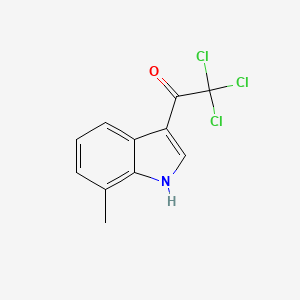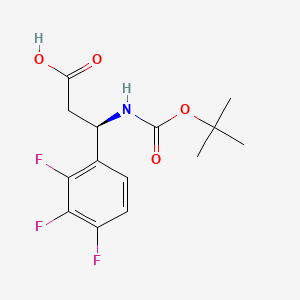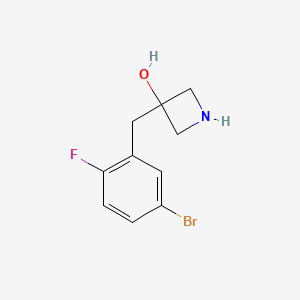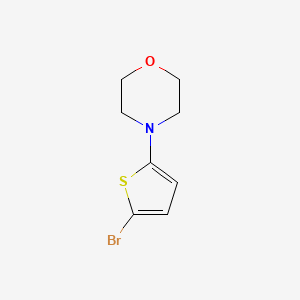![molecular formula C10H13N3O2 B13547887 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. Its structure consists of a tricyclic framework with an azidomethyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the azidomethyl group, and final carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form various oxidation products.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the field of bioconjugation, where it is used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery applications.
Comparison with Similar Compounds
- 5-(Bromomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Chloromethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Iodomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
Uniqueness: Compared to its halomethyl analogs, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid offers unique reactivity due to the presence of the azide group. This allows for click chemistry applications, which are not possible with the halomethyl analogs.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(azidomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-5-9-1-6-3-10(9,8(14)15)4-7(6)2-9/h6-7H,1-5H2,(H,14,15) |
InChI Key |
NUNMOOJTJDIHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1(CC2C3)CN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
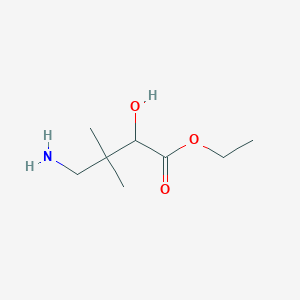
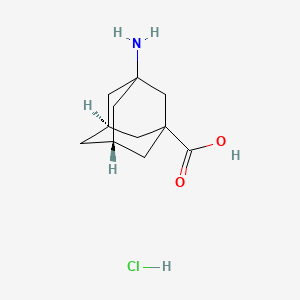

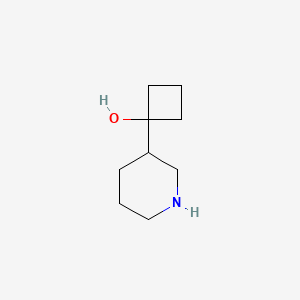
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)
